PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea) is a small molecule classified as an allosteric modulator of the cannabinoid receptor type 1 (CB1) []. Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric (primary) binding site and alter the receptor's response to its endogenous ligand. In scientific research, PSNCBAM-1 serves as a valuable tool to investigate the complex mechanisms of CB1 receptor signaling and its potential therapeutic applications.
PSNCBAM-1 acts as an allosteric modulator of the CB1 receptor, meaning it binds to a site distinct from the orthosteric site where the endogenous ligand, anandamide, binds []. While PSNCBAM-1 has been shown to increase the binding affinity of the orthosteric ligand CP55,940 to the CB1 receptor, it acts as a non-competitive antagonist in functional assays. This suggests that PSNCBAM-1 may induce conformational changes in the receptor that enhance orthosteric ligand binding but ultimately prevent or reduce downstream signaling. The exact details of these conformational changes and their effects on CB1 receptor function require further investigation.
PSNCBAM-1 is primarily used in scientific research to investigate the pharmacological properties and therapeutic potential of the CB1 receptor []. Its ability to modulate CB1 receptor function makes it valuable for understanding the role of this receptor in various physiological processes and disease states. Some potential applications include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2